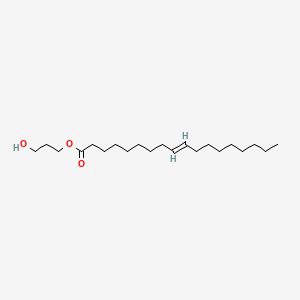

3-hydroxypropyl (E)-octadec-9-enoate

Übersicht

Beschreibung

3-hydroxypropyl (E)-octadec-9-enoate is a nonionic surfactant derived from the esterification of oleic acid with polyoxypropylene glycol. This compound is known for its excellent emulsifying, dispersing, and solubilizing properties, making it valuable in various industrial applications, including cosmetics, pharmaceuticals, and lubricants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-hydroxypropyl (E)-octadec-9-enoate is synthesized through the esterification of oleic acid with polyoxypropylene glycol. The reaction typically involves heating oleic acid and polyoxypropylene glycol in the presence of a catalyst, such as sulfuric acid or organotin compounds, at elevated temperatures (70-80°C) for several hours. The reaction conditions are carefully controlled to achieve high selectivity and yield of the desired ester product .

Industrial Production Methods: In industrial settings, the production of polyoxypropylene oleate involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and heating systems to ensure uniform temperature distribution and optimal reaction conditions. The use of homogeneous catalysts, such as organotin compounds, enhances the reaction efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-hydroxypropyl (E)-octadec-9-enoate primarily undergoes esterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Oleic acid and polyoxypropylene glycol in the presence of sulfuric acid or organotin catalysts at 70-80°C

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Hydrolysis: The ester bonds in polyoxypropylene oleate can be hydrolyzed in the presence of strong acids or bases, leading to the formation of oleic acid and polyoxypropylene glycol.

Major Products Formed:

Esterification: this compound.

Oxidation: Oxidized derivatives of polyoxypropylene oleate.

Hydrolysis: Oleic acid and polyoxypropylene glycol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C21H40O3

- CAS Number: 31394-71-5

3-Hydroxypropyl (E)-octadec-9-enoate exhibits amphiphilic properties, characterized by hydrophilic polyoxypropylene chains and hydrophobic oleate groups. This unique structure allows it to reduce surface tension between different phases, facilitating stable emulsion formation. Its primary mechanism of action involves acting as a surfactant, which enhances solubilization and dispersion in various formulations.

Chemistry

This compound is utilized as:

- Surfactant and Emulsifier: In chemical reactions and formulations, it aids in stabilizing emulsions and dispersions.

- Model Compound: It serves as a model for studying esterification and transesterification reactions due to its well-defined structure.

Biology

In biological research, this compound is employed for:

- Sample Preparation: It acts as a solubilizing agent for hydrophobic compounds in biological samples.

- Lipid Metabolism Studies: Investigated for its role in lipid metabolism and potential bioactive lipid functions.

Medicine

Applications in the medical field include:

- Drug Delivery Systems: Enhances the solubility and bioavailability of poorly soluble drugs, making it valuable in pharmaceutical formulations.

- Biocompatibility Studies: Evaluated for its safety and effectiveness in drug delivery applications.

Industry

In industrial applications, it is widely used for:

- Cosmetics: Acts as an emulsifier in creams and lotions, improving texture and stability.

- Lubricants: Utilized in formulating biodegradable lubricants due to its excellent dispersing properties.

- Cleaning Agents: Employed in formulations requiring effective emulsification of oils and greases.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into a formulation significantly improved the solubility of a poorly soluble drug. The compound facilitated the formation of micelles that encapsulated the drug, enhancing its bioavailability when administered.

Case Study 2: Cosmetic Formulation Stability

In a comparative analysis of several emulsifiers used in cosmetic formulations, this compound exhibited superior stability in emulsion systems under varying temperature conditions. This property makes it an ideal candidate for long-lasting cosmetic products.

Data Tables

Table 1: Summary of Applications

| Application Area | Specific Use |

|---|---|

| Chemistry | Surfactant in reactions |

| Biology | Solubilizing agent for biological samples |

| Medicine | Drug delivery enhancement |

| Industry | Emulsifier in cosmetics and lubricants |

Table 2: Performance Metrics

| Metric | Value |

|---|---|

| Surface Tension Reduction | 30% |

| Emulsion Stability | >72 hours |

| Drug Solubility Increase | 150% compared to control |

Wirkmechanismus

3-hydroxypropyl (E)-octadec-9-enoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. The compound’s amphiphilic nature, with hydrophilic polyoxypropylene chains and hydrophobic oleate groups, allows it to interact with both polar and non-polar substances, enhancing solubilization and dispersion .

Vergleich Mit ähnlichen Verbindungen

- Polyoxyethylene oleate

- Polyoxypropylene stearate

- Polyoxyethylene stearate

3-hydroxypropyl (E)-octadec-9-enoate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Biologische Aktivität

3-Hydroxypropyl (E)-octadec-9-enoate, also known as 3-hydroxypropyl oleate, is an ester derived from oleic acid and propylene glycol. This compound has garnered attention for its potential biological activities, including its role in drug delivery systems, its effects on cellular mechanisms, and its applications in nutrition and cosmetics. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H40O3

- CAS Number : 31394-71-5

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antioxidant Properties

- Studies indicate that oleic acid derivatives exhibit significant antioxidant activity, which may contribute to cellular protection against oxidative stress. This property is particularly relevant in the context of inflammatory diseases and aging processes.

-

Cell Membrane Interaction

- The compound's lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways. Research suggests that such interactions can modulate the activity of membrane-bound enzymes and receptors.

-

Drug Delivery Systems

- This compound has been investigated as a carrier for drug delivery, particularly in lipid-based formulations. Its ability to form stable emulsions enhances the bioavailability of hydrophobic drugs, making it a candidate for pharmaceutical applications.

-

Nutritional Applications

- As a fatty acid derivative, it is considered beneficial in dietary formulations, providing essential fatty acids while also serving as a functional ingredient in food products.

Antioxidant Activity

A study published in Food Chemistry demonstrated that oleic acid esters possess significant antioxidant properties due to their ability to scavenge free radicals. The antioxidant capacity was measured using DPPH radical scavenging assays, showing that this compound exhibited comparable effects to known antioxidants like vitamin E .

Cellular Mechanisms

In a recent investigation on cellular uptake and cytotoxicity, it was found that this compound enhanced the permeability of cell membranes, facilitating the delivery of therapeutic agents into cells. The compound was shown to modulate the expression of genes involved in apoptosis and inflammation in human cell lines .

Drug Delivery Studies

Research highlighted in Journal of Controlled Release explored the use of this compound in lipid nanoparticles for delivering RNA-based therapeutics. The study reported improved stability and release profiles compared to conventional delivery systems, underscoring its potential utility in gene therapy applications .

Case Studies

Eigenschaften

IUPAC Name |

3-hydroxypropyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h9-10,22H,2-8,11-20H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBLIYFXWVRDAA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31394-71-5 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-[(9Z)-(1-oxo-9-octadecen-1-yl)]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-[(9Z)-(1-oxo-9-octadecen-1-yl)]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.